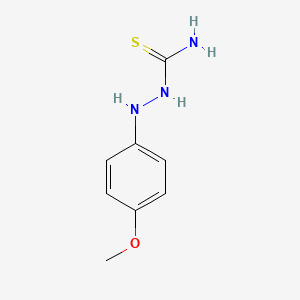

2-(4-methoxyphenyl)hydrazinecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLWVYHXOWMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385073 | |

| Record name | 4-methoxyphenylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7382-39-0 | |

| Record name | 4-methoxyphenylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-methoxyphenyl)hydrazinecarbothioamide

Abstract

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)hydrazinecarbothioamide, a versatile thiosemicarbazide derivative of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, including its CAS number and synonyms, and provides a detailed protocol for its synthesis and characterization. Furthermore, it explores the compound's physicochemical properties, mechanism of action, and its pivotal role as a scaffold in the development of novel therapeutic agents. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical insights into the applications of this compound.

Chemical Identity and Nomenclature

The compound of interest is most formally and commonly known in the scientific literature as 4-(4-methoxyphenyl)thiosemicarbazide . However, it is also recognized by several synonyms. Understanding these different nomenclatures is crucial for comprehensive literature searches and clear scientific communication.

| Identifier | Value | Source |

| CAS Number | 40207-03-2 | Santa Cruz Biotechnology[1] |

| Primary IUPAC Name | 4-(4-methoxyphenyl)thiosemicarbazide | |

| Synonyms | This compound, N-(4-methoxyphenyl)hydrazinecarbothioamide, 1-Amino-3-(4-methoxyphenyl)thiourea | ChemicalBook[2] |

| Molecular Formula | C₈H₁₁N₃OS | Santa Cruz Biotechnology[1] |

| Molecular Weight | 197.26 g/mol | Santa Cruz Biotechnology[1] |

Synthesis and Characterization

The synthesis of 4-(4-methoxyphenyl)thiosemicarbazide is a well-established process in organic chemistry, typically involving the reaction of an isothiocyanate with hydrazine. This reaction provides a straightforward and efficient route to the desired product.

Synthesis Protocol

The following protocol outlines a general and effective method for the synthesis of 4-(4-methoxyphenyl)thiosemicarbazide.

Reaction Scheme:

Caption: Synthetic route for 4-(4-methoxyphenyl)thiosemicarbazide.

Materials and Reagents:

-

4-Methoxyphenyl isothiocyanate

-

Hydrazine hydrate (80-95%)

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition is typically exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[3][4]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 4-(4-methoxyphenyl)thiosemicarbazide should be confirmed through various analytical techniques.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 154-156 °C (decomposes) | ChemicalBook[2] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF); sparingly soluble in alcohols; generally insoluble in water. |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the amine protons of the thiosemicarbazide moiety. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.5 ppm. The methoxy group protons will be a singlet at approximately δ 3.7 ppm. The NH and NH₂ protons will appear as broad singlets at lower fields.[5]

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon, and the thiocarbonyl carbon (C=S), which is typically observed in the range of δ 180-185 ppm.[6][7]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2800-3100 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1100 cm⁻¹).[3][8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (197.26 g/mol ).[9]

Mechanism of Action and Biological Activities

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][10] The biological activity of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogenic organisms.

Antibacterial Activity

The antibacterial action of thiosemicarbazide derivatives is a subject of ongoing research. One of the proposed mechanisms involves the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, thiosemicarbazide derivatives can disrupt essential cellular processes, leading to bacterial cell death. The thiosemicarbazide moiety can act as a scaffold that, when appropriately substituted, can interact with the ATP-binding site of these enzymes.[12]

Caption: Proposed mechanism of antibacterial action for thiosemicarbazide derivatives.

Applications in Drug Development

4-(4-methoxyphenyl)thiosemicarbazide serves as a critical building block for the synthesis of a diverse array of biologically active molecules, particularly thiosemicarbazones. The condensation of the terminal primary amine of the thiosemicarbazide with various aldehydes and ketones yields thiosemicarbazones with a wide range of pharmacological properties.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies of thiosemicarbazone derivatives have revealed the importance of the substituents on both the thiosemicarbazide and the aldehyde/ketone moieties. The presence of the 4-methoxyphenyl group in the thiosemicarbazide scaffold can significantly influence the biological activity of the resulting thiosemicarbazone. The methoxy group, being an electron-donating group, can modulate the electronic properties of the molecule, which in turn can affect its binding affinity to biological targets.[13] For instance, in a series of 2′-benzoylpyridine thiosemicarbazones, it was found that electron-donating substituents like methoxy on the N4-phenyl ring resulted in greater anti-proliferative activity.[13]

Precursor for Anticancer and Antimicrobial Agents

Numerous studies have demonstrated the potential of thiosemicarbazones derived from 4-(4-methoxyphenyl)thiosemicarbazide as anticancer and antimicrobial agents. These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines and inhibitory activity against a range of pathogenic bacteria.[9][14] The versatility of the thiosemicarbazide core allows for the facile introduction of various functionalities to optimize the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-(4-methoxyphenyl)thiosemicarbazide and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][15][16][17][18]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15][17] Avoid contact with skin and eyes.[1][15][16][17][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[1][15][16]

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][15][16][17]

Conclusion

4-(4-methoxyphenyl)thiosemicarbazide is a valuable and versatile chemical entity with significant applications in the field of drug discovery and development. Its straightforward synthesis, coupled with its ability to serve as a scaffold for a wide range of biologically active thiosemicarbazone derivatives, makes it a compound of high interest for medicinal chemists. Further exploration of the structure-activity relationships of its derivatives holds promise for the development of novel therapeutics with improved efficacy against various diseases.

References

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. Available from: [Link]

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. ResearchGate. Available from: [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. JOCPR. Available from: [Link]

-

Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. PMC. Available from: [Link]

-

Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie. Available from: [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC. Available from: [Link]

-

Antibacterial activity of thiosemicarbazide derivatives. ResearchGate. Available from: [Link]

-

Structure–activity studies of 4-phenyl-substituted 2′-benzoylpyridine thiosemicarbazones with potent and selective anti-tumour activity. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

1-(4-Ethoxybenzoyl)-4-(4-methoxyphenyl)thiosemicarbazide. PMC. Available from: [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available from: [Link]

-

Common Name: THIOSEMICARBAZIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]

-

Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. International Journal of Advanced Research (IJAR). Available from: [Link]

-

Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PMC. Available from: [Link]

-

1 H NMR spectrum of compound 4. ResearchGate. Available from: [Link]

-

Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. Available from: [Link]

-

Structure-activity relationship of Cu(II) and Pd(II) thiosemicarbazone complexes with anticancer and antibacterial properties. ChemRxiv. Available from: [Link]

-

Material Safety Data Sheet - Thiosemicarbazide, 99%. Cole-Parmer. Available from: [Link]

-

Thiosemicarbazide, 1-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers. Available from: [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 4-(4-METHOXYPHENYL)-3-THIOSEMICARBAZIDE CAS#: 40207-03-2 [amp.chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journalijar.com [journalijar.com]

- 7. spectrabase.com [spectrabase.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–activity studies of 4-phenyl-substituted 2′-benzoylpyridine thiosemicarbazones with potent and selective anti-tumour activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. nj.gov [nj.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. tcichemicals.com [tcichemicals.com]

Technical Guide: Solubility Profile of 2-(4-methoxyphenyl)hydrazinecarbothioamide

This guide details the solubility profile of 2-(4-methoxyphenyl)hydrazinecarbothioamide (also referred to in literature as 1-(4-methoxyphenyl)thiosemicarbazide or N-(4-methoxyphenyl)hydrazinecarbothioamide), analyzing the critical distinctions between Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) for research and development applications.

Executive Summary

For the compound This compound , DMSO and Ethanol serve two distinct, almost mutually exclusive roles in the research workflow due to their thermodynamic interactions with the thiosemicarbazide scaffold.

-

DMSO (Dimethyl Sulfoxide): The Solvent of Utility . It provides high solubility (>50 mg/mL typical) at room temperature, making it the standard for preparing stock solutions, biological assays (MIC/IC50), and NMR spectroscopic analysis.

-

Ethanol (EtOH): The Solvent of Purification .[1][2][3] The compound exhibits a steep solubility-temperature gradient in ethanol—sparingly soluble at room temperature but highly soluble at reflux. This characteristic makes ethanol the gold standard for recrystallization and purification.

Physicochemical Analysis & Solubility Mechanisms[3]

To understand why these solvents behave differently, we must analyze the molecular interactions.

The Solute: this compound[4]

-

Structure: An aryl ring attached to a thiosemicarbazide core (

). -

Key Features:

-

H-Bond Donors: Three (Hydrazine

, Thioamide -

H-Bond Acceptors: Two (Sulfur atom, Methoxy oxygen).

-

Hydrophobicity: The 4-methoxyphenyl group adds significant lipophilicity compared to the parent thiosemicarbazide.

-

Comparative Solvent Thermodynamics

| Feature | DMSO (The "Trap") | Ethanol (The "Filter") |

| Dielectric Constant ( | 47 (High Polarity) | 24 (Moderate Polarity) |

| Interaction Type | Strong H-bond Acceptor (S=O) | H-bond Donor & Acceptor (-OH) |

| Solvation Mechanism | The sulfoxide oxygen strongly binds to the solute's | Ethanol competes for H-bonds but lacks the dipole strength to disrupt the crystal lattice at room temperature. |

| Thermic Behavior | Soluble at RT (Exothermic/Neutral) | Soluble only at Reflux (Endothermic) |

Solubility Profile & Operational Data

DMSO: High Solubility (Stock Preparation)

DMSO is the preferred vehicle for introducing the compound into aqueous biological media because it prevents precipitation upon dilution (up to certain limits).

-

Typical Solubility: 20–100 mg/mL at 25°C.

-

Stability: High. The lack of protons in DMSO prevents solvolysis, though oxidation of the hydrazine moiety can occur over prolonged storage if not sealed.

-

Application:

-

NMR:

-DMSO is the standard solvent for characterization. -

Bioassays: Used to create 10 mM or 100 mM master stocks.

-

Ethanol: Temperature-Dependent Solubility (Purification)

The "recrystallization window" of this compound in ethanol is ideal. Impurities often remain in solution or do not dissolve, while the target compound crystallizes out upon cooling.

-

Solubility at 25°C: Low (<5 mg/mL).

-

Solubility at 78°C (Reflux): High (>30 mg/mL).

-

Application: Synthesis workup. After reaction, the crude solid is dissolved in boiling ethanol and allowed to cool slowly.[2] The pure compound precipitates as needles or plates.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine the exact solubility limit for your specific batch.

-

Preparation: Weigh 50 mg of compound into two 4 mL glass vials.

-

Solvent Addition: Add 1 mL of DMSO to Vial A and 1 mL of Ethanol to Vial B.

-

Agitation: Vortex for 60 seconds.

-

Observation: Vial A (DMSO) should clarify immediately. Vial B (Ethanol) will likely remain cloudy.

-

-

Equilibration: Place Vial B in a shaker at 25°C for 24 hours.

-

Filtration: Filter the Ethanol supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Protocol B: Recrystallization from Ethanol

Standard purification workflow for thiosemicarbazides.

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add absolute ethanol (10 mL per gram of solid).

-

Reflux: Heat to boiling (approx. 80°C) with stirring.

-

Titration: If solid remains, add hot ethanol in 1 mL increments until fully dissolved.

-

Filtration (Hot): If black specks/insolubles remain, filter immediately through a pre-warmed funnel.

-

Crystallization: Remove from heat. Cover and let stand at Room Temp for 2 hours, then 4°C for 12 hours.

-

Harvest: Filter crystals via vacuum (Buchner funnel). Wash with cold ethanol (-20°C).

Visualizations

Diagram 1: Solubility Decision Logic

This flowchart guides the researcher on which solvent to select based on the immediate experimental goal.

Caption: Decision matrix for solvent selection based on thermodynamic properties.

Diagram 2: Molecular Interaction Mechanism

Conceptual representation of why DMSO dissolves the compound better at room temperature.

Caption: Mechanistic comparison of DMSO's H-bond accepting capability vs. Ethanol's lattice competition.

References

-

Singh, A., et al. (2021).[4] Synthesis and biological evaluation of 4-phenyl thiosemicarbazide derivatives as anti-inflammatory agent. World Journal of Pharmaceutical Research.[4] Link

- Relevance: Confirms the use of ethanol for recrystallization of phenyl thiosemicarbazide deriv

-

BenchChem Technical Support. (2025). Recrystallization of 4-(2-Ethylphenyl)-3-thiosemicarbazide. Link

- Relevance: Provides standard protocols for recrystallizing aryl thiosemicarbazides using ethanol.

-

Loba Chemie. (2020). Safety Data Sheet: Thiosemicarbazide for Synthesis. Link

- Relevance: Establishes baseline solubility trends for the thiosemicarbazide core (Soluble in w

-

PrepChem. Synthesis of 1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol. Link

- Relevance: Identifies 2-(4-methoxyphenyl)

-

PubChem. 1-(4-methoxybenzylidene)-4-phenyl-3-thiosemicarbazide. Link

- Relevance: Structural confirmation and property analysis of related thiosemicarbazide deriv

Sources

A Technical Guide to the Isomeric Distinction of 1-(4-methoxyphenyl) and 4-(4-methoxyphenyl) Thiosemicarbazide for Drug Development Professionals

Abstract

Thiosemicarbazides are a class of compounds recognized for their significant therapeutic potential and as versatile precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles.[1] Their biological activity, which includes anticancer, antibacterial, and antifungal properties, is profoundly influenced by their molecular structure.[2][3] A critical and often overlooked aspect of their chemistry is the positional isomerism of substituents on the thiosemicarbazide backbone. This guide provides an in-depth technical analysis of two key isomers: 1-(4-methoxyphenyl)thiosemicarbazide and 4-(4-methoxyphenyl)thiosemicarbazide. We will elucidate the fundamental structural differences and detail the strategic synthetic routes required to obtain each isomer selectively. Furthermore, this whitepaper offers a comprehensive guide to their spectroscopic differentiation using NMR and IR techniques and explores how the choice of isomer dictates the structure and potential bioactivity of subsequent derivatives, particularly thiosemicarbazones, which are pivotal in drug development.

Introduction: The Critical Role of Isomerism in Thiosemicarbazide Scaffolds

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a cornerstone in medicinal chemistry.[4] Their ability to chelate metal ions is often integral to their mechanism of action, making them potent enzyme inhibitors and therapeutic agents.[5][6] The efficacy and target specificity of these compounds are inextricably linked to their three-dimensional structure, which is determined by the precise placement of substituents on the core scaffold.

The distinction between the 1- and 4-positions of the thiosemicarbazide backbone is paramount. The nitrogen atom at the 1-position (N1) is part of the hydrazine moiety, while the nitrogen at the 4-position (N4) is the terminal nitrogen of the thioamide group. Placing the (4-methoxyphenyl) substituent at either N1 or N4 results in two distinct molecules with different electronic properties, hydrogen bonding capabilities, and steric profiles. This guide is designed for researchers and drug development professionals to provide a clear, authoritative framework for synthesizing, identifying, and strategically utilizing these isomers in medicinal chemistry research.

Structural Analysis: Positional Isomerism and Its Implications

The fundamental difference between the two title compounds lies in the connectivity of the 4-methoxyphenyl group to the thiosemicarbazide core. Understanding this difference is the first step in appreciating their distinct chemical behaviors.

2.1 The Thiosemicarbazide Core and Numbering Convention

The thiosemicarbazide molecule contains three nitrogen atoms, which are numbered starting from the terminal amino group of the thioamide (N4) to the hydrazine moiety (N2 and N1). However, a more common convention in the context of substitution from isothiocyanates starts numbering from the hydrazine terminus. For clarity in this guide, we will refer to the nitrogens as N1 (hydrazine nitrogen not attached to N2), N2 (central hydrazine nitrogen), and N4 (thioamide nitrogen).

-

1-Substituted Isomer: The substituent is attached to the N1 nitrogen of the hydrazine group.

-

4-Substituted Isomer: The substituent is attached to the N4 nitrogen of the thioamide group.

2.2 Isomeric Structures

The distinct connectivity leads to significant differences in the molecular environment of the functional groups, which in turn affects their reactivity and spectroscopic signatures.

Caption: Chemical structures of 1- and 4-(4-methoxyphenyl)thiosemicarbazide isomers.

2.3 Electronic and Conformational Impact

-

In the 4-isomer , the 4-methoxyphenyl ring is directly conjugated with the thioamide group. The electron-donating methoxy group increases the electron density on the N4 nitrogen and can influence the C=S bond character.

-

In the 1-isomer , the aryl group is attached to the hydrazine moiety. Its electronic influence on the distant thioamide group is less direct, being transmitted through the N-N bond. This separation impacts the molecule's overall polarity and hydrogen-bonding potential.

Strategic Synthesis of Isomers

The selective synthesis of each isomer requires a different strategic approach, hinging on the choice of starting materials. The regiochemical outcome is highly predictable and controllable.

3.1 Synthesis of 4-(4-methoxyphenyl)thiosemicarbazide

This isomer is most commonly and efficiently prepared by the nucleophilic addition of hydrazine to an isothiocyanate.

Causality of Experimental Choice: This method is highly regioselective because the terminal nitrogen of hydrazine hydrate is the most nucleophilic site and readily attacks the electrophilic carbon of the isothiocyanate group. This one-pot reaction is typically high-yielding and is the standard procedure for preparing N4-substituted thiosemicarbazides.[7]

Experimental Protocol:

-

Dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in 96% ethanol. Gentle warming may be required to ensure complete dissolution.

-

To this solution, add hydrazine hydrate (50% aqueous solution, 1.2 eq) in a single portion while stirring.

-

An exothermic reaction may occur; cooling with a water bath is recommended to control the reaction temperature.

-

Stir the mixture at room temperature. A precipitate will form, typically within 30-60 minutes.

-

After the reaction is complete (monitored by TLC), filter the solid product.

-

Wash the precipitate with cold ethanol and dry under a vacuum.

-

Recrystallize from ethanol to obtain the pure 4-(4-methoxyphenyl)thiosemicarbazide.

Caption: Workflow for the synthesis of the 4-substituted isomer.

3.2 Synthesis of 1-(4-methoxyphenyl)thiosemicarbazide

The synthesis of the 1-isomer requires starting with the pre-formed aryl-hydrazine bond.

Causality of Experimental Choice: By starting with 4-methoxyphenylhydrazine, the position of the aryl group is fixed at N1. The subsequent reaction with a thiocarbonyl source, such as ammonium thiocyanate, builds the rest of the thiosemicarbazide backbone, ensuring the desired regiochemistry.

Experimental Protocol:

-

Reflux a mixture of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and ammonium thiocyanate (1.2 eq) in absolute ethanol for several hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the crude solid, wash thoroughly with water, and dry.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(4-methoxyphenyl)thiosemicarbazide.

Caption: Workflow for the synthesis of the 1-substituted isomer.

Spectroscopic Differentiation: A Definitive Guide

Unambiguous characterization of the correct isomer is crucial. ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provide definitive data to distinguish between the two compounds.

| Spectroscopic Feature | 1-(4-methoxyphenyl)thiosemicarbazide | 4-(4-methoxyphenyl)thiosemicarbazide | Rationale for Difference |

| ¹H NMR (NH Protons) | Three distinct signals expected: Ar-NH -NH-, -NH-NH -, and -CS-NH₂ . The Ar-NH proton will be a singlet coupled to the adjacent NH. The NH₂ protons will likely be a broad singlet. | Three distinct signals expected: NH -NH₂, -NH -NH₂, and Ar-NH -CS-. The Ar-NH proton is part of the thioamide and will appear as a distinct singlet, often at a higher chemical shift (downfield) due to deshielding. The NH₂ protons appear as a broad singlet. | The chemical environment of the N-H protons is vastly different. The aryl group's proximity and electronic effect cause significant shifts. The Ar-NH proton in the 4-isomer is particularly diagnostic. |

| ¹H NMR (Aromatic) | Aromatic protons of the methoxyphenyl group will show a characteristic AA'BB' system (two doublets). | Aromatic protons will also show an AA'BB' system, but their chemical shifts may be slightly different due to the direct conjugation with the electron-withdrawing thioamide group. | The electronic nature of the attached functional group (hydrazine vs. thioamide) subtly alters the electron density of the aromatic ring. |

| ¹³C NMR (C=S Carbon) | The C=S signal is expected in the range of δ 180-185 ppm. | The C=S signal may be shifted slightly downfield compared to the 1-isomer due to the direct attachment of the aryl ring to the thioamide nitrogen. | Direct electronic communication between the aryl ring and the thioamide group in the 4-isomer influences the C=S bond's electronic environment. |

| FT-IR (N-H Stretch) | Multiple N-H stretching bands are expected between 3100-3400 cm⁻¹. The pattern will be characteristic of a substituted hydrazine and a primary thioamide. | Multiple N-H stretching bands are also expected in this region. The frequency of the Ar-N-H stretch will differ from the hydrazine N-H stretches, providing a key diagnostic feature. | The different hydrogen bonding environments and electronic natures of the N-H bonds in the two isomers lead to distinct vibrational frequencies. |

| FT-IR (C=S Stretch) | A characteristic C=S stretching band is expected around 800-850 cm⁻¹ and another coupled vibration around 1100-1250 cm⁻¹. | The position of the C=S band may be slightly altered due to the influence of the N-aryl group on the bond order. | The degree of C=S double bond character is modulated by the substituent on the N4 nitrogen. |

Comparative Applications in Drug Development

The primary role of these isomers in drug development is as synthons for thiosemicarbazones, which are formed via condensation with aldehydes or ketones.[4] The choice of the starting isomer predetermines the final structure of the thiosemicarbazone and, consequently, its biological properties.

5.1 Structural Consequences for Thiosemicarbazone Derivatives

The condensation reaction is a critical step where the isomeric identity of the thiosemicarbazide dictates the final molecular architecture.

-

4-(4-methoxyphenyl)thiosemicarbazide reacts with an aldehyde (R-CHO) to yield a 4-substituted thiosemicarbazone .

-

1-(4-methoxyphenyl)thiosemicarbazide reacts with an aldehyde (R-CHO) to yield a 1-substituted thiosemicarbazone .

Caption: Divergent synthetic pathways for thiosemicarbazone derivatives.

5.2 Impact on Biological Activity and Metal Chelation

The biological activity of many thiosemicarbazones is linked to their ability to coordinate with metal ions through the sulfur atom and the imine nitrogen (formed from N2).[5][6]

-

In a 4-substituted thiosemicarbazone , the bulky (4-methoxyphenyl) group is on the N4 nitrogen, which is not directly involved in the typical S-N chelation core. However, it can sterically and electronically influence the molecule's interaction with biological targets. The electron-donating methoxy group has been shown to enhance the antibacterial activity of 4-phenylthiosemicarbazide derivatives.[8]

-

In a 1-substituted thiosemicarbazone , the aryl group is attached to the N1 nitrogen. This places the bulky substituent much closer to the metal-chelating center, which can dramatically alter the geometry of the resulting metal complex and its ability to bind to target proteins or enzymes.

Therefore, the selection of the 1- or 4-isomer is a critical design choice that modulates the steric and electronic properties of the final active compound, influencing its pharmacokinetics and pharmacodynamics.

Conclusion: A Matter of Regiochemistry

The distinction between 1-(4-methoxyphenyl)thiosemicarbazide and 4-(4-methoxyphenyl)thiosemicarbazide is far from trivial. It is a fundamental issue of regiochemistry that has profound implications for synthesis, characterization, and biological application. Researchers in drug development must be adept at not only synthesizing the desired isomer with high fidelity but also at using spectroscopic methods to unequivocally confirm its identity. As demonstrated, the synthetic route dictates the isomeric outcome, and the isomer, in turn, dictates the structure and potential bioactivity of the resulting thiosemicarbazone derivatives. A rigorous and informed approach to this isomerism is essential for the rational design of new, effective therapeutic agents based on the thiosemicarbazide scaffold.

References

-

Hussain, S., et al. (2012). 1-(4-Ethoxybenzoyl)-4-(4-methoxyphenyl)thiosemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]

-

Hadji, D., et al. (2023). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie, 68(11-12), 463-472. [Link]

-

Pérez-Yépez, J. A., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976. [Link]

-

Olar, R., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Processes, 9(11), 2003. [Link]

-

Mostafa, M. M. (2007). Spectroscopic studies of some thiosemicarbazide compounds derived from Girard's T and P. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 480-486. [Link]

- Katz, L. (1953). Preparation of thiosemicarbazides.

-

Di-Dio, E. J., et al. (2012). Supramolecular, spectroscopic and computational analysis of weak interactions in some thiosemicarbazones derived from 5-acetylbarbituric acid. Journal of Molecular Structure, 1011, 137-147. [Link]

-

Hassan, A. A., & Hassanein, A. M. (2013). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. International Journal of Organic Chemistry, 3(1), 32-43. [Link]

-

Olar, R., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Processes, 9(11), 2003. [Link]

-

Kpomah, B., et al. (2016). Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. Saudi Journal of Medical and Pharmaceutical Sciences, 2(2), 26-31. [Link]

-

Plech, T., et al. (2012). Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. Journal of Molecular Modeling. [Link]

-

Odlerova, Z., & Mader, R. (1957). Syntheses in the 4-Substituted Thiosemicarbazide Series. Chemical Papers, 11(3). [Link]

-

Pérez-Yépez, J. A., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. ResearchGate. [Link]

-

Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1957-1971. [Link]

-

Kumar, S., et al. (2014). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Journal of Chemical and Pharmaceutical Research, 6(5), 940-945. [Link]

-

Liu, J., et al. (2015). Synthesis, screening and biological activity of potent thiosemicarbazone compounds as a tyrosinase inhibitor. New Journal of Chemistry, 39(9), 7034-7041. [Link]

-

Szeląg, M., et al. (2022). Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. ResearchGate. [Link]

-

Pal, A., & Nandi, A. K. (1984). Structure of 4-(4-methoxyphenyl)thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 40(9), 1570-1572. [Link]

Sources

- 1. 1-(4-Ethoxybenzoyl)-4-(4-methoxyphenyl)thiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. saudijournals.com [saudijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. journals.iucr.org [journals.iucr.org]

2-(4-methoxyphenyl)hydrazinecarbothioamide toxicity and safety data sheet (SDS)

An in-depth technical analysis of 2-(4-methoxyphenyl)hydrazinecarbothioamide (also known as 4-(4-methoxyphenyl)-3-thiosemicarbazide) requires navigating the dichotomy of its chemical nature. On one hand, it is a highly versatile building block in medicinal chemistry, used to synthesize potent antineoplastic and antimicrobial agents. On the other, it is a severe neurotoxin.

This whitepaper synthesizes the physicochemical profiling, mechanistic toxicology, Safety Data Sheet (SDS) parameters, and validated experimental workflows for this compound, providing a comprehensive guide for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

This compound serves as a critical intermediate for synthesizing bioactive heterocycles, including triazoles, thiadiazoles, and transition-metal-chelating thiosemicarbazones [5]. Its structural framework—a thiourea core flanked by a methoxyphenyl group and a hydrazine moiety—enables bidentate or tridentate chelation with metal ions, a feature that dictates both its utility and its biological activity.

Table 1: Core Physicochemical Parameters

| Parameter | Value / Description |

| IUPAC Name | N-(4-methoxyphenyl)hydrazinecarbothioamide |

| CAS Number | 40207-03-2 |

| Molecular Formula | C8H11N3OS |

| Molecular Weight | 197.26 g/mol |

| SMILES | COC1=CC=C(C=C1)NC(=S)NN |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, and hot Ethanol [2] |

Mechanistic Toxicology & Pharmacodynamics

Understanding the biological impact of this compound requires examining its behavior in vivo, which splits into two distinct pathways: severe neurotoxicity and targeted cytotoxicity.

The Hazard: Neurotoxicity & Convulsant Action

Thiosemicarbazides are potent convulsants. The primary mechanism of toxicity is the competitive inhibition of Glutamic Acid Decarboxylase (GAD) in the central nervous system [4]. GAD is the rate-limiting enzyme responsible for decarboxylating glutamate into gamma-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter. By binding to GAD, the compound rapidly depletes GABA levels, leading to unchecked excitatory glutamatergic signaling. This manifests clinically as fatal tonic-clonic convulsions and respiratory failure [4].

The Utility: Antineoplastic Efficacy via Metal Chelation

In drug development, this compound is often reacted with aldehydes to form thiosemicarbazones, or directly complexed with transition metals (e.g., Cu²⁺, Fe³⁺).

-

Causality of Metal Complexation: Uncomplexed thiosemicarbazides rely on active transport to enter cells, which is highly inefficient. Complexing the ligand with a metal neutralizes the charge and increases lipophilicity, allowing the complex to internalize rapidly via passive diffusion across the phospholipid bilayer [3].

-

Mechanism of Action: Once intracellular, these complexes exert cytotoxicity by inhibiting Ribonucleotide Diphosphate Reductase (RNR) (by quenching its tyrosyl radical, thus halting de novo DNA synthesis) and by intercalating with DNA to inhibit Topoisomerase II via the disruption of ATP hydrolysis [3].

Fig 1: Divergent pathways: GAD-mediated neurotoxicity vs. RNR-mediated antineoplastic efficacy.

Safety Data Sheet (SDS) & Handling Protocols

Due to its GAD-inhibiting properties, this compound is classified as a highly hazardous substance. Strict adherence to the following globally harmonized system (GHS) parameters is non-negotiable[1].

Table 2: SDS Core Parameters & Controls

| Category | Protocol / Specification |

| GHS Classification | Acute Toxicity, Oral (Category 2) - H300: Fatal if swallowed [1]. |

| Engineering Controls | Must be handled inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood. |

| Respiratory PPE | NIOSH-approved N100, R100, or P100 particulate respirator if aerosolization risk exists. |

| Dermal & Ocular PPE | Double-layer Nitrile gloves (min 0.11 mm thickness, breakthrough >480 mins). Snug-fitting chemical safety goggles. |

| Emergency Response | Ingestion: Immediately call a poison center. Do NOT induce vomiting. Administer activated charcoal if conscious. Spill: Moisten solid spill with water to prevent airborne dust, sweep into a sealed hazardous waste container. |

Experimental Workflows

The following protocols represent self-validating systems designed to ensure high yield, purity, and accurate biological assessment.

Protocol 1: Synthesis of this compound

This workflow utilizes a convergent nucleophilic addition-elimination reaction between an isothiocyanate and hydrazine [2].

-

Preparation: Dissolve 10.0 mmol of 4-methoxyphenyl isothiocyanate in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Thermal Control: Submerge the flask in an ice-water bath (0–5 °C).

-

Causality: The nucleophilic attack is highly exothermic. Maintaining a low temperature prevents the formation of symmetrical bis-thiourea byproducts.

-

-

Nucleophilic Addition: Add 20.0 mmol of hydrazine hydrate (50% aqueous) dropwise over 15 minutes under vigorous magnetic stirring.

-

Causality: Maintaining a stoichiometric excess of hydrazine and adding it slowly ensures the primary amine of the hydrazine attacks the electrophilic carbon of the isothiocyanate, preventing the newly formed thiosemicarbazide from acting as a nucleophile against unreacted isothiocyanate [2].

-

-

Propagation: Remove the ice bath. Allow the mixture to stir at ambient temperature for 3 hours. A dense white precipitate will form.

-

Isolation & Validation: Collect the precipitate via vacuum filtration. Wash thoroughly with cold isopropanol to strip unreacted precursors. Recrystallize from hot ethanol. Validate purity via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase.

Fig 2: Step-by-step synthetic workflow for this compound.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the antineoplastic potential of the synthesized compound (or its downstream metal complexes), the MTT assay provides a reliable, self-validating measure of mitochondrial metabolic activity.

-

Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells in a 96-well plate at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Prepare serial dilutions of the compound in DMSO. Treat the cells for 48 hours. Ensure the final DMSO concentration in the wells remains below 0.5% to prevent solvent-induced background cytotoxicity.

-

Assay Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of the MTT, reducing the yellow water-soluble dye into insoluble purple formazan crystals.

-

-

Quantification: Carefully aspirate the media and add 150 µL of DMSO to each well to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis against a vehicle-treated control.

References

-

Chelucci, G., et al. "In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease". PubMed Central (PMC). URL: [Link]

-

Pantea, V., & Lesnic, E. "THE ANTI-NEOPLASTIC ACTIVITY OF THE COORDINATIVE COMPOUNDS, THIOSEMICARBAZIDE DERIVATES". Arta Medica. URL: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723789, Thiosemicarbazide". PubChem. URL: [Link]

-

El Ashry, E. S. H., et al. "Advances in Heterocyclic Chemistry, Volume 98". EPDF. URL: [Link]

Methodological & Application

Application Note: Synthesis of Schiff Bases from 2-(4-Methoxyphenyl)hydrazinecarbothioamide

[1]

Executive Summary & Chemical Profile[1][2]

Objective: To synthesize, purify, and characterize 2-substituted thiosemicarbazones via the condensation of this compound with various electrophilic carbonyls (aldehydes/ketones).

Significance: Thiosemicarbazones are privileged pharmacophores with documented anticancer, antiviral, and antifungal activities. The 2-(4-methoxyphenyl) moiety introduces lipophilicity and electron-donating properties that can modulate metal chelation kinetics and membrane permeability, critical for drug candidates.

Reagent Profile

-

Compound: this compound[1]

-

Structure:

(where -

Reacting Center: The primary amino group (

) is the nucleophile. -

Key Challenge: The bulky 4-methoxyphenyl group at the adjacent

position creates steric hindrance, potentially reducing the nucleophilic attack rate compared to unsubstituted thiosemicarbazides. Acid catalysis is strictly required.

Mechanistic Insight & Reaction Design

The synthesis follows a condensation-elimination mechanism. The primary amine of the hydrazine moiety attacks the carbonyl carbon of the aldehyde/ketone.

Reaction Scheme

Critical Parameters

-

Solvent Selection: Ethanol (EtOH) is the preferred solvent. It solubilizes the polar thiosemicarbazide while often precipitating the less polar Schiff base product, driving the equilibrium forward (Le Chatelier’s principle).

-

Catalysis (pH Control): The reaction is pH-dependent.

-

Too Acidic: Protonation of the nucleophilic amine (

) inhibits attack. -

Too Basic: The carbonyl oxygen is not sufficiently activated.

-

Optimal: Glacial acetic acid (pH ~4-5) provides sufficient protonation of the carbonyl oxygen without quenching the amine nucleophile.

-

-

Stoichiometry: A 1:1 molar ratio is standard. For unreactive ketones, a slight excess (1.1 eq) of the carbonyl compound is recommended.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Precursor: this compound (Purity >98%)[1]

-

Electrophile: Substituted Benzaldehyde or Ketone (e.g., 2-nitrobenzaldehyde, acetophenone)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (AcOH)[2]

-

Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle/Oil bath.

Step-by-Step Procedure

Phase 1: Solubilization & Activation

-

Weighing: Accurately weigh 1.0 mmol of this compound.

-

Dissolution: Transfer to a 100 mL round-bottom flask. Add 20 mL of absolute ethanol .

-

Note: If the starting material does not dissolve completely at room temperature, gently warm to 40°C.

-

-

Activation: Add 1.0 mmol of the chosen aldehyde or ketone.

-

Catalysis: Add 3-5 drops of glacial acetic acid. The solution should remain clear or turn slightly yellow.

Phase 2: Reflux (Synthesis)

-

Setup: Attach the reflux condenser and initiate stirring (300-400 rpm).

-

Heating: Heat the mixture to reflux (approx. 78-80°C).

-

Duration: Reflux for 3 to 6 hours .

-

Monitoring: Check reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3) every hour. The starting hydrazine spot (lower R_f) should disappear.

-

Phase 3: Workup & Isolation

-

Cooling: Remove heat and allow the flask to cool slowly to room temperature.

-

Precipitation: If no precipitate forms, pour the reaction mixture onto 50 g of crushed ice with vigorous stirring. This forces the hydrophobic product out of solution.

-

Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with:

- cold water (to remove acid/catalyst).

- cold ethanol (to remove unreacted aldehyde).

Phase 4: Purification

-

Recrystallization: Recrystallize the crude solid from hot ethanol.

-

Dissolve in minimum boiling ethanol.

-

Filter hot (if insoluble impurities exist).

-

Cool slowly to 4°C overnight.

-

-

Drying: Dry the pure crystals in a vacuum desiccator over

for 24 hours.

Visualization of Workflow

Caption: Decision-tree workflow for the synthesis and purification of thiosemicarbazones.

Analytical Validation (QC)

To ensure the integrity of the synthesized protocol, the following analytical benchmarks must be met.

| Technique | Expected Signal | Mechanistic Interpretation |

| FT-IR | 3100-3300 cm⁻¹ | |

| 1590-1620 cm⁻¹ | ||

| 1100-1200 cm⁻¹ | ||

| ¹H-NMR | 8.0 - 9.0 ppm (s, 1H) | Azomethine proton ( |

| 10.0 - 12.0 ppm (s, 1H) | Thioamide | |

| 3.7 - 3.8 ppm (s, 3H) | Methoxy ( | |

| Melting Point | Sharp (<2°C range) | Indicates high purity. Broad range suggests solvent entrapment or isomers. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is too soluble in EtOH. | Pour into ice water; scratch glass to induce nucleation. |

| Low Yield | Incomplete reaction or hydrolysis. | Increase reflux time; ensure anhydrous EtOH is used; add molecular sieves. |

| Oiling Out | Impurities or low melting point. | Decant solvent; triturate oil with cold ether/hexane to solidify. |

| Multiple Spots (TLC) | Isomerization (E/Z) or decomposition. | Thiosemicarbazones can exist as E/Z isomers.[3][4][5] Recrystallization usually isolates the stable isomer. |

References

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)- p-cymene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of Methoxyphenyl Thiosemicarbazide Derivatives

Abstract & Strategic Significance

Thiosemicarbazides are privileged pharmacophores in medicinal chemistry, serving as precursors for heterocyclic scaffolds (triazoles, thiadiazoles) and possessing intrinsic biological activities ranging from antitubercular to anticonvulsant properties.[1] The incorporation of a methoxyphenyl moiety often enhances lipophilicity and metabolic stability, critical parameters in ADME optimization.

Traditional thermal synthesis of these derivatives (refluxing in ethanol/toluene) is energetically inefficient, requiring 6–12 hours with yields often compromised by thermal degradation. This Application Note details a microwave-assisted (MW) protocol that reduces reaction times to minutes while improving yield and purity.[2][3][4][5] By leveraging dipolar polarization and ionic conduction, this method aligns with Green Chemistry principles, offering a scalable route for library generation in drug discovery.

Reaction Mechanism & Rationale

The synthesis involves the nucleophilic addition of a carboxylic acid hydrazide to an isothiocyanate. Under microwave irradiation, the polar solvent (ethanol) and the reagents align with the oscillating electric field, generating rapid internal heating. This minimizes the "wall effect" seen in oil baths and accelerates the rate-determining step: the nucleophilic attack of the hydrazide's terminal nitrogen (

Core Reaction Pathway

-

Nucleophile: Hydrazide (specifically the

nitrogen). -

Electrophile: Isothiocyanate carbon.

-

Methoxyphenyl Influence: The electron-donating methoxy group (

) on the aryl ring increases the electron density of the thiosemicarbazide, potentially influencing subsequent cyclization rates and biological binding affinity.

Mechanism Visualization

The following diagram illustrates the reaction workflow and mechanistic logic.

Caption: Workflow for the microwave-assisted synthesis of thiosemicarbazide derivatives.

Materials & Equipment

Reagents

-

Substituted Hydrazide: e.g., 4-Methoxybenzhydrazide (for C-substituted derivatives) or Benzoic acid hydrazide.

-

Isothiocyanate: e.g., 4-Methoxyphenyl isothiocyanate (for N-substituted derivatives).

-

Solvent: Absolute Ethanol (99.9%) – Chosen for its high loss tangent (

), ensuring efficient microwave energy absorption. -

Catalyst (Optional): Glacial Acetic Acid (trace) – May be used to protonate the isothiocyanate, though often unnecessary in MW synthesis.

Equipment

-

Microwave Reactor: Single-mode scientific microwave (e.g., CEM Discover or Anton Paar Monowave).

-

Note: Domestic ovens can be used for rough screening but lack temperature control and reproducibility required for publication-grade protocols.

-

-

Vessels: 10 mL or 30 mL borosilicate glass pressure vials with Teflon/silicone septa.

-

Analysis: TLC plates (Silica gel

), Melting Point Apparatus, FT-IR,

Experimental Protocol

Protocol A: Synthesis of 1-Aroyl-4-(4-methoxyphenyl)thiosemicarbazide

This protocol targets the synthesis where the methoxy group is on the N4-aryl ring.

Step 1: Preparation

-

In a 10 mL microwave process vial, dissolve Aromatic Acid Hydrazide (1.0 mmol) in Absolute Ethanol (2–3 mL).

-

Add 4-Methoxyphenyl Isothiocyanate (1.0 mmol) dropwise or as a solid.

-

Critical Step: Ensure the mixture is homogeneous. If reagents are solid, brief sonication or stirring is recommended before sealing.

Step 2: Microwave Irradiation

-

Seal the vial and place it in the microwave reactor.

-

Program Parameters:

-

Temperature:

(Reflux temperature of ethanol, pressurized). -

Power: Dynamic mode (Max 100 W).

-

Hold Time: 5–10 minutes.

-

Stirring: High.[1]

-

Note: If using a domestic oven (not recommended for GMP), irradiate at 300 W for 2–4 minutes in short bursts (30s) to prevent solvent boil-over.

-

Step 3: Workup & Purification

-

Allow the vial to cool to room temperature (compressed air cooling in reactor).

-

The product typically precipitates as a white or off-white solid upon cooling.

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash with cold ethanol (

) and diethyl ether ( -

Recrystallization: If necessary, recrystallize from hot ethanol/water (9:1).

Protocol B: Solvent-Free Synthesis (Green Chemistry Variant)

For higher throughput and "greener" metrics.

-

Mix Hydrazide (1.0 mmol) and Isothiocyanate (1.0 mmol) in a mortar.

-

Grind thoroughly to form a eutectic mixture or intimate blend.

-

Transfer to a microwave vial (open vessel or loosely capped).

-

Irradiate at 150–200 W for 2–3 minutes .

-

Cool and wash the resulting solid with cold ethanol.[5]

Characterization & Data Interpretation

Successful synthesis is validated by the following spectral signatures:

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | ||

| Singlet ( | ||

| Broad singlets ( | ||

| Mass Spec | Molecular ion peak confirming formula weight. |

Comparative Analysis: Microwave vs. Conventional

The following data summarizes the efficiency gains using the microwave protocol for 4-(4-methoxyphenyl)-1-benzoylthiosemicarbazide.

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol A) |

| Time | 4 – 8 Hours | 5 – 10 Minutes |

| Solvent Vol. | 20 – 50 mL | 2 – 5 mL |

| Yield | 65 – 75% | 85 – 94% |

| Purity (Raw) | Moderate (requires recrystallization) | High (often requires only washing) |

| Energy Usage | High (continuous heating) | Low (targeted energy transfer) |

Troubleshooting & Optimization

-

Low Yield/No Precipitate:

-

Cause: Product is too soluble in ethanol.

-

Fix: Concentrate the reaction mixture by rotary evaporation or add cold water to induce precipitation.

-

-

Oiling Out:

-

Cause: Impurities or superheating.

-

Fix: Scratch the side of the vessel with a glass rod or add a seed crystal. Switch to Protocol B (Solvent-Free) to avoid solvation issues.

-

-

Safety Warning: Isothiocyanates are lachrymators and sensitizers. Handle in a fume hood. Microwave vessels are under pressure; ensure vessels are rated for at least 20 bar.

References

-

Microwave-Assisted Synthesis of Thiosemicarbazones. Reis, C. M., et al.[3][4][5][6][7] (2011).[2][3][4][8] Molecules, 16(12), 10668-10683. [Link] Context: Validates the general microwave conditions for thiosemicarbazide/thiosemicarbazone synthesis.

-

Microwave-assisted rapid synthesis of thiosemicarbazide derivatives. P. M. Patel, et al. (2012). Journal of Chemical and Pharmaceutical Research, 4(2). [Link] Context: Provides specific yields and time comparisons for domestic vs. scientific microwave synthesis.

-

Thiosemicarbazides: Synthesis and reactions. Yusuf, M., et al.[1][4][5][6][8][9] (2011).[2][3][4][8] Synthetic Communications, 41(18). [Link] Context: Authoritative review on the mechanistic pathways and functionalization of thiosemicarbazides.[8]

-

Microwave and Ultrasound-Assisted Synthesis of Thiosemicarbazones. Carradori, S., et al.[7] (2014).[6][7] Synthetic Communications, 44(14). [Link] Context: Comparison of energy sources (MW vs US) for optimizing yield and purity.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones [mdpi.com]

- 5. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies [mdpi.com]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Methoxyphenyl Thiosemicarbazide

This guide provides in-depth troubleshooting and practical advice for the purification of methoxyphenyl thiosemicarbazide via recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing methoxyphenyl thiosemicarbazide?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For methoxyphenyl thiosemicarbazide, these impurities often include unreacted starting materials (e.g., a methoxyphenyl isothiocyanate and a corresponding hydrazide), byproducts from side reactions like cyclization, or residual solvents from the synthesis.[2][3] The process relies on the principle that the solubility of the desired compound and its impurities vary differently with temperature in a chosen solvent.[4][5] By dissolving the crude material in a hot solvent and allowing it to cool, the methoxyphenyl thiosemicarbazide crystallizes out in a purer form, leaving the impurities behind in the solution (mother liquor).[6]

Q2: How do I select the best solvent for recrystallization?

The ideal solvent is one in which your target compound, methoxyphenyl thiosemicarbazide, is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[7] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[1][7]

For many thiosemicarbazide derivatives, alcohols like ethanol or methanol are excellent starting points.[8][9][10] A mixed solvent system may be necessary if the compound is too soluble in one solvent even when cold.[8]

Q3: My product has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystal lattice. This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.[7][8]

Solutions:

-

Reheat and Dilute: Reheat the solution until the oil fully redissolves.

-

Add More Solvent: Add a small amount of additional hot solvent to reduce the saturation of the solution.[8]

-

Allow for Slow Cooling: Let the solution cool slowly to encourage proper crystal nucleation. Rapid cooling often promotes oiling.[8]

-

Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or try a different solvent system.[8]

Q4: After recrystallization, my yield is very low. What are the common causes?

A low yield can be frustrating but is often correctable. Common causes include:

-

Using too much solvent: The more solvent you use, the more of your product will remain dissolved in the mother liquor upon cooling. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[7][8]

-

Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.[8] Pre-heating the filtration apparatus can prevent this.

-

Excessive washing: Washing the final crystals with too much cold solvent can dissolve some of your purified product.[8] Use a minimal amount of ice-cold solvent for washing.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

| Problem | Potential Causes | Solutions & Scientific Rationale |

| Crude product will not dissolve in the hot solvent. | 1. Insufficient Solvent: The solution has not reached its saturation point at that temperature. 2. Inappropriate Solvent: The polarity and hydrogen bonding characteristics of the solvent may not be suitable for methoxyphenyl thiosemicarbazide.[1] 3. Insoluble Impurities: The undissolved material may be an insoluble byproduct or starting material.[8] | 1. Add More Solvent: Add small portions of hot solvent until the compound dissolves.[8] 2. Change Solvent: Test the solubility in different solvents (see table below). A mixed-solvent system (one "good" solvent, one "poor" solvent) can also be effective.[8] 3. Perform Hot Filtration: If you suspect insoluble impurities, filter the hot solution by gravity to remove them before allowing the filtrate to cool.[7] |

| No crystals form after the solution has cooled. | 1. Solution is Too Dilute: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[8] 2. Supersaturation: The solution is supersaturated but lacks a nucleation site for crystal growth to begin. | 1. Evaporate Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8] 2. Induce Crystallization: a. Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites. b. Add a seed crystal: If available, add a tiny crystal of pure product to the cooled solution to initiate crystallization. c. Cool further: Place the flask in an ice bath or refrigerator for an extended period.[8] |

| The final product is still impure (e.g., broad melting point). | 1. Inappropriate Solvent Choice: The impurities may have a very similar solubility profile to the desired product in the chosen solvent.[8] 2. Cooling Was Too Rapid: Fast cooling can trap impurities within the crystal lattice as it forms.[8] | 1. Re-recrystallize: Perform a second recrystallization, possibly using a different solvent system. 2. Slow Down Cooling: Ensure the hot solution is allowed to cool slowly and undisturbed to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.[8] 3. Consider Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary for separation.[2] |

Solvent Selection Data for Thiosemicarbazide Derivatives

| Solvent | Boiling Point (°C) | Suitability & Notes |

| Ethanol | 78 | Commonly used and effective for many thiosemicarbazide derivatives.[8][9] Good balance of solubility characteristics. |

| Methanol | 65 | Also a good choice, with a lower boiling point that can help prevent "oiling out".[3][11][12] |

| Water | 100 | Can be used, sometimes in a mixture with ethanol, especially if the compound is highly soluble in pure alcohol.[13][14][15] |

| DMF / DMSO | 153 / 189 | Generally used for compounds that are poorly soluble in alcohols. Use with caution due to high boiling points and difficulty in removal.[2][10] |

Recrystallization Workflow & Troubleshooting Logic

The following diagrams illustrate the standard experimental workflow and a logical approach to troubleshooting common issues.

Caption: Troubleshooting logic for common recrystallization issues.

Detailed Experimental Protocol: Recrystallization

This protocol provides a generalized, step-by-step method for the purification of methoxyphenyl thiosemicarbazide.

-

Solvent Selection: Based on solubility tests, choose an appropriate solvent (e.g., ethanol). [1]2. Dissolution: Place the crude methoxyphenyl thiosemicarbazide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. [2]If the solid does not dissolve, add more solvent in small portions until a clear solution is obtained at the boiling point. [2]Avoid adding a large excess of solvent.

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent the product from crystallizing prematurely. [7][8]4. Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. [8]Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals. [6]5. Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. [4]6. Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities. [6][7]7. Drying: Leave the vacuum on to pull air through the crystals, helping to dry them. [6]Transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

References

- UCT Science. SOP: CRYSTALLIZATION.

- BenchChem. Minimizing side reactions in the synthesis of thiosemicarbazide derivatives.

- BenchChem. Technical Support Center: Recrystallization of 4-(2-Ethylphenyl)-3-thiosemicarbazide.

- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?.

- Unknown. Recrystallization1.

- Chemistry LibreTexts. Recrystallization.

- EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters.

- Google Patents. US2806880A - Process for preparing thiosemicarbazide.

- Chemical Methodologies. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach).

- BenchChem. Technical Support Center: Optimization of Reaction Conditions for Cyclization of Thiosemicarbazides.

- Organic Syntheses. 1,2,4-TRIAZOLE.

- World Journal of Pharmaceutical Research. Synthesis and biological evaluation of 4-phenyl thiosemicarbazide derivatives as antiinflammatory.

- PMC. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes.

- PMC. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity.

- ResearchGate. (PDF) Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes.

- ResearchGate. (PDF) Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study.

- Medium. Synthesis of thiosemicarbazide.

- Revue Roumaine de Chimie. Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study.

- PrepChem.com. Preparation of thiosemicarbazide.

- International Journal of Sciences: Basic and Applied Research. View of Synthesis of Some Bigienelli Compounds from Thiosemicarbazide use ZnCl2 as Catalyst under Solvent Free Condition.

- Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes.

- ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions.

- Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.

- Molecules. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

Sources

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemmethod.com [chemmethod.com]

- 10. wisdomlib.org [wisdomlib.org]

- 11. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

solubility issues with 2-(4-methoxyphenyl)hydrazinecarbothioamide in water

Welcome to the Technical Support Center for 2-(4-methoxyphenyl)hydrazinecarbothioamide (also known as 4-methoxyphenylthiosemicarbazide). As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubility bottlenecks associated with this thiosemicarbazide derivative.

This guide synthesizes thermodynamic principles, formulation strategies, and self-validating experimental protocols to ensure your downstream in vitro and in vivo assays yield robust, reproducible data.

Section 1: Mechanistic FAQ – Understanding the Solubility Barrier

Q1: Why is this compound practically insoluble in aqueous buffers? A: The insolubility is driven by a high thermodynamic penalty of dissolution. The molecule possesses a highly lipophilic 4-methoxyphenyl ring that disrupts water's hydrogen-bond network. Simultaneously, the hydrazinecarbothioamide (thiosemicarbazide) backbone acts as a dense array of hydrogen bond donors and acceptors[1]. This leads to a highly stable, tightly packed crystal lattice. To dissolve the compound, the energy required to break this crystal lattice must be overcome by the solvation energy of water, which is highly unfavorable for this structure[2].

Q2: I observed immediate precipitation when diluting my DMSO stock into a physiological buffer. What caused this, and how can I prevent it? A: This phenomenon is known as "solvent-shift precipitation." When a highly concentrated DMSO stock is introduced to an aqueous environment, the DMSO rapidly diffuses into the bulk water. The local concentration of the hydrophobic compound suddenly exceeds its thermodynamic solubility limit, leading to rapid nucleation and the formation of colloidal aggregates or crystals[2]. To prevent this, you must lower the thermodynamic barrier using inclusion complexation[], synergistic cosolvents[4], or transition metal complexation[5].

Section 2: Solubilization Strategies & Workflows

To select the appropriate solubilization method, you must align the physicochemical intervention with your downstream assay requirements.

Solubilization strategy decision tree for thiosemicarbazide derivatives.

Q3: For cell-based assays, how can I achieve an aqueous solution without exceeding 0.5% DMSO? A: The most effective non-covalent approach is the use of Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a lipophilic central cavity[6]. The hydrophobic 4-methoxyphenyl moiety of your compound acts as a "guest" that partitions into the lipophilic cavity of the HP-β-CD "host," forming a dynamic inclusion complex that remains highly soluble in water[7]. This masks the hydrophobicity without altering the compound's covalent structure or ionization state[].

Mechanism of HP-β-CD inclusion complexation for hydrophobic compounds.

Q4: Can I chemically modify the compound to improve solubility while enhancing its pharmacological profile? A: Yes. Thiosemicarbazones and thiosemicarbazides are potent chelating agents. By reacting this compound with transition metals such as Cu(II), Zn(II), or Ti(IV), you can generate monocationic or dicationic metal complexes[8]. These complexes disrupt the native hydrogen-bonding lattice of the free ligand and introduce ionic character, drastically improving water solubility[5]. Furthermore, metalation often synergistically enhances the compound's biological activity, particularly in anticancer and antimicrobial applications[9].

Section 3: Self-Validating Experimental Protocols